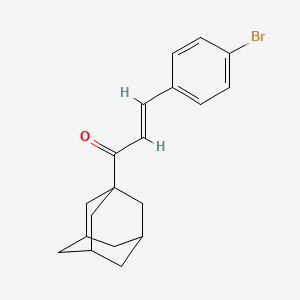

(E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrO/c20-17-4-1-13(2-5-17)3-6-18(21)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-6,14-16H,7-12H2/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPIUKVFNGQVRL-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)C=CC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one typically involves the condensation of 1-adamantyl ketone with 4-bromobenzaldehyde in the presence of a base such as potassium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions to promote the formation of the propenone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.

Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one is a chemical compound with a unique structure featuring an adamantyl group and a bromophenyl group linked by a propenone moiety. It is a chalcone derivative, classified as an α,β-unsaturated carbonyl compound. This compound is of interest in organic chemistry and medicinal research because of its potential biological activities and applications in drug development.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 1-adamantyl ketone and 4-bromobenzaldehyde. This reaction is facilitated by a base such as potassium hydroxide in an ethanol solvent under reflux conditions, which promotes the formation of the propenone linkage through the elimination of water.

Structure and Properties

The molecular formula of this compound is C19H21BrO, with a molecular weight of approximately 345.28 g/mol. The presence of bromine introduces unique electronic properties that can influence the compound's reactivity and interactions with biological targets. It is soluble in organic solvents like ethanol and stable under standard laboratory conditions.

Reactivity

this compound can participate in several types of chemical reactions. The adamantyl group contributes steric bulk that may affect binding affinity to enzymes or receptors. The bromophenyl moiety can engage in hydrogen bonding or π–π stacking interactions with biological molecules, potentially modulating enzyme activity or receptor signaling pathways.

Scientific Applications

this compound has several scientific applications:

- Building block in synthetic chemistry

- Potential biological activities

- Applications in drug development

Mechanism of Action

The mechanism of action of (E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding to enzymes or receptors. The bromophenyl group can participate in various interactions, such as hydrogen bonding or π-π stacking, with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Optical Properties

- (E)-1-(4-Bromophenyl)-3-(4-(Dimethylamino)phenyl)prop-2-en-1-one This derivative replaces the adamantyl group with a dimethylamino-substituted phenyl ring. The electron-donating dimethylamino group increases charge transfer efficiency, leading to enhanced nonlinear optical (NLO) properties. Density functional theory (DFT) studies show a dipole moment of 6.23 D and hyperpolarizability (β) 3.5× higher than urea, attributed to the push-pull electronic configuration . In contrast, the adamantyl group in the target compound may reduce NLO activity due to steric hindrance but improve thermal stability .

- (E)-3-(4-Bromophenyl)-1-(Pyridin-2-yl)prop-2-en-1-one The pyridine ring introduces a hydrogen-bond-accepting nitrogen atom. This compound exhibits a lower melting point (103–105°C) compared to the adamantyl derivative (data pending), likely due to reduced crystallinity from the planar pyridine ring. The carbonyl stretching frequency (IR: 1689 cm⁻¹) is similar to adamantyl chalcones, suggesting minimal electronic differences in the enone backbone .

Crystallographic and Solid-State Behavior

Hydrogen Bonding and π-π Stacking

Indole-based chalcones with 4-bromophenyl groups form intermolecular C–H···O and π-π interactions (distance: 3.5–3.8 Å), stabilizing their crystal lattices . The adamantyl group’s bulk may disrupt such packing, leading to lower melting points or polymorphic diversity.

Theoretical and Computational Insights

- DFT Studies : The 4-bromophenyl group increases polarizability (α = 250 × 10⁻²⁴ esu) and hyperpolarizability (β = 15 × 10⁻³⁰ esu) in chalcones. Adamantyl substitution may further enhance α due to its bulky, electron-rich structure but reduce β due to restricted π-conjugation .

- Molecular Docking : Bromine participates in halogen bonding (e.g., with Tyr residues in AChE), while adamantyl may engage in hydrophobic interactions. Docking scores for adamantyl chalcones are pending but expected to differ significantly from morpholine or indole analogs .

Biological Activity

(E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one, a compound belonging to the chalcone class, has garnered attention for its diverse biological activities. This article synthesizes existing research on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 319.23 g/mol

- IUPAC Name : this compound

This compound features a conjugated double bond system, which is characteristic of chalcones, contributing to its biological activity.

1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations indicated that the compound effectively inhibits various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range, suggesting potent activity against these pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

2. Acetylcholinesterase Inhibition

Research indicates that this compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders such as Alzheimer's disease. Molecular docking studies revealed that this compound binds effectively to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays showed that it reduces the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

- AChE Inhibition : By binding to the active site of AChE, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission.

- Antimicrobial Action : The compound's structure allows it to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Anti-inflammatory Effects : It modulates signaling pathways involved in inflammation, particularly through the inhibition of NF-kB activation.

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of several chalcone derivatives, this compound was among the most effective compounds tested. The study highlighted its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Neuroprotective Potential

Another investigation focused on the neuroprotective potential of this compound in models of neurodegeneration. It was found to significantly reduce neuronal cell death induced by oxidative stress, suggesting a role in protecting against neurodegenerative diseases .

Q & A

Q. What are the established synthetic protocols for (E)-1-(1-adamantyl)-3-(4-bromophenyl)prop-2-en-1-one, and how can reaction parameters be optimized for higher yields?

The compound is synthesized via Claisen-Schmidt condensation between 1-adamantyl ketone and 4-bromobenzaldehyde. Base-catalyzed conditions (e.g., KOH in ethanol at 0–50°C for 2–3 hours) yield 40–60% . Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF improve reaction rates but require precise temperature control to avoid side reactions.

- Catalyst screening : NaOH or phase-transfer catalysts enhance regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time to minutes while maintaining yields .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Assigns stereochemistry (e.g., E-configuration via coupling constants in H NMR) .

- X-ray crystallography : Resolves adamantyl-bromophenyl spatial arrangement (e.g., dihedral angles between aromatic planes) .

- FT-IR : Identifies carbonyl stretching frequencies (~1650–1700 cm) and C-Br vibrations .

Advanced Questions

Q. How do computational methods like DFT and AIM theory elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations reveal:

- HOMO-LUMO gaps : Correlate with charge-transfer properties (e.g., gaps of 3.5–4.0 eV suggest moderate electrophilicity) .

- Global reactivity descriptors : Electrophilicity index (ω) and chemical hardness (η) predict interactions with biological targets (e.g., DNA or enzymes) .

- AIM analysis : Identifies non-covalent interactions (e.g., C–H···O hydrogen bonds) critical for crystal packing .

Q. What strategies address contradictions in reported antimicrobial activity data for adamantyl-containing chalcones?

Discrepancies arise from:

- Substituent effects : Para-bromo vs. methoxy groups alter lipophilicity and target binding .

- Assay variability : Standardize protocols (e.g., broth microdilution MIC vs. agar diffusion) .

- Docking validation : Multi-target simulations (e.g., bacterial gyrase vs. fungal CYP51) clarify mechanism-specific activity .

Q. How can crystallographic data inconsistencies be resolved when analyzing structural analogs of this compound?

Key steps include:

- Space group validation : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) to detect polymorphic variations .

- Torsion angle analysis : Assess deviations in adamantyl-aryl dihedral angles (±5° tolerance) .

- Temperature-dependent studies : Monitor thermal motion effects on bond lengths and angles .

Q. What role do adamantyl moieties play in modulating the photophysical properties of this compound?

The rigid adamantyl group:

- Enhances stability : Reduces conformational flexibility, minimizing non-radiative decay pathways.

- Influences π-stacking : Steric bulk prevents aggregation, preserving fluorescence quantum yields in solution .

- Affects solubility : Hydrophobicity necessitates polar solvents (e.g., DMSO) for spectroscopic studies .

Methodological Guidance

Q. How should researchers design experiments to study the compound's nonlinear optical (NLO) properties?

- Hyper-Rayleigh scattering : Quantifies second-harmonic generation efficiency.

- DFT-derived polarizability : Predicts β (first hyperpolarizability) values using CAM-B3LYP/6-311++G(d,p) basis sets .

- Crystal engineering : Co-crystallize with donor/acceptor moieties to enhance NLO response .

Q. What analytical workflows are recommended for resolving conflicting NMR spectral assignments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.